molecular formula C20H23NO4S B14584433 S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate CAS No. 61519-03-7

S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate

Cat. No.: B14584433
CAS No.: 61519-03-7
M. Wt: 373.5 g/mol
InChI Key: LCJYRKQJWLXABR-UHFFFAOYSA-N
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Description

S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a nitrophenyl group and a heptyloxy group, along with a carbothioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate typically involves the reaction of 4-nitrophenyl thiol with 4-(heptyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:

    Substitution Reactions: The nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagent used.

    Reduction: 4-Aminophenyl 4-(heptyloxy)benzene-1-carbothioate.

    Oxidation: Corresponding aldehydes or carboxylic acids from the heptyloxy group.

Scientific Research Applications

S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the heptyloxy group can interact with hydrophobic regions of target molecules. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
  • S-(4-Methoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
  • S-(4-Chlorophenyl) 4-(heptyloxy)benzene-1-carbothioate

Uniqueness

S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.

Properties

CAS No.

61519-03-7

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

S-(4-nitrophenyl) 4-heptoxybenzenecarbothioate

InChI

InChI=1S/C20H23NO4S/c1-2-3-4-5-6-15-25-18-11-7-16(8-12-18)20(22)26-19-13-9-17(10-14-19)21(23)24/h7-14H,2-6,15H2,1H3

InChI Key

LCJYRKQJWLXABR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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